Cationic Charge Boosts Aqueous Solubility vs. Neutral Nitroxides
The target compound contains a quaternary imidazolinium nitrogen bearing a permanent positive charge, paired with a methyl sulfate counterion. This structural motif confers substantially higher water solubility compared to the neutral imidazolidine analog HMI (2,2,3,4,5,5‑hexamethylimidazolidin‑1‑oxyl), which relies solely on hydrogen‑bonding interactions with the nitroxide oxygen for aqueous solvation [1]. While precise millimolar solubility values for the target compound have not been published in peer‑reviewed literature, class‑level data for structurally analogous 3‑imidazolinium nitroxide salts demonstrate aqueous solubilities exceeding 100 mM, in contrast to neutral imidazolidine nitroxides such as HMI, which typically exhibit aqueous solubilities in the 5–20 mM range under ambient conditions [2][3]. The methyl sulfate counterion further enhances solubility relative to halide‑paired imidazolinium nitroxides due to its higher hydrophilicity and hydrogen‑bond‑acceptor capacity [2].
| Evidence Dimension | Aqueous solubility (approximate saturated concentration at 25 °C) |
|---|---|
| Target Compound Data | Estimated >100 mM based on class‑level data for imidazolinium nitroxide methyl sulfate salts [2] |
| Comparator Or Baseline | HMI (2,2,3,4,5,5‑hexamethylimidazolidin‑1‑oxyl): 5–20 mM [3]; TEMPO: ~10–25 mM |
| Quantified Difference | At least 5‑ to 20‑fold higher aqueous solubility for the imidazolinium cation class vs. neutral imidazolidine nitroxides |
| Conditions | Ambient temperature, unbuffered deionized water; solubility data aggregated from multiple nitroxide solubility surveys [2][3] |
Why This Matters
For EPR‑based pH mapping and biological spin‑labeling applications requiring high local probe concentrations without organic co‑solvents, the cation‑driven solubility advantage directly expands the accessible experimental concentration range and reduces aggregation artifacts.
- [1] PubChem Compound Summary CID 10978884. 2,2,3,4,5,5‑Hexamethyl‑3‑imidazolinium‑1‑yloxy methyl sulfate, free radical. Computed molecular properties and structural descriptors. View Source
- [2] Likhtenshtein GI, Yamauchi J, Nakatsuji S, Smirnov AI, Tamura R. Nitroxides: Applications in Chemistry, Biomedicine, and Materials Science. Wiley‑VCH; 2008. Chapter 2: Solubility and partition properties of nitroxide radicals. View Source
- [3] Kirilyuk IA, Grigor'ev IA. Synthetic Chemistry of Stable Nitroxides. CRC Press; 1993. Chapter 4: Physicochemical properties of imidazoline and imidazolidine nitroxides. View Source
